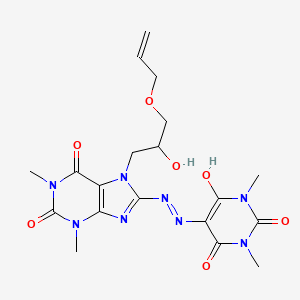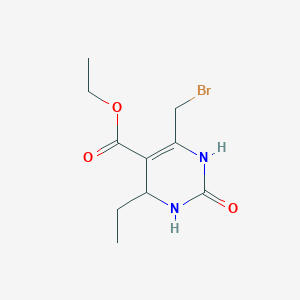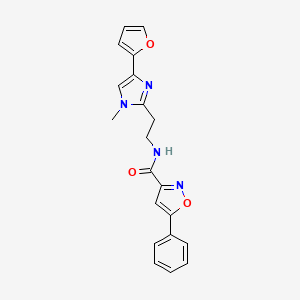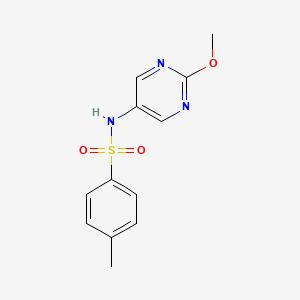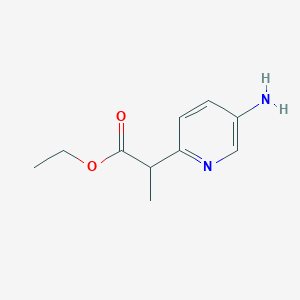![molecular formula C14H20FN3O3S B2663334 4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine CAS No. 712345-40-9](/img/structure/B2663334.png)
4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT)” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Synthesis Analysis
While the exact synthesis process for “4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine” is not available, studies have been conducted on the synthesis and pharmacophore exploration of new small molecules structurally characterized by the presence of the 4-fluorobenzylpiperazine moiety .Applications De Recherche Scientifique
Antioxidant Properties
Compounds related to 4-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonylmorpholine have been evaluated for their in vitro antioxidant properties. In particular, derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl fragment showed promising ABTS•+ scavenging potential, with activities comparable to standard drugs like carvedilol and atenolol, suggesting their potential utility in oxidative stress-related disorders (Malík et al., 2017).
Antiviral Activity
Derivatives of this compound substituted with sulfonamide and urea groups have been synthesized and assessed for their antiviral activity. Notably, one of the sulfonamide derivatives exhibited significantly higher antiviral activity against an avian paramyxovirus than Ribavirin, a known antiviral drug, indicating potential for further development as antiviral agents (Selvakumar et al., 2018).
Anticancer Activity
A series of 4-aminoquinoline derived sulfonyl analogs, utilizing a hybrid pharmacophore approach, were designed and synthesized, showing cytotoxicity against breast tumor cell lines. One particular compound demonstrated significant effectiveness across a range of cancers, highlighting its potential as a safer anticancer agent due to lower required doses for effect compared to non-cancer cells (Solomon et al., 2019).
Synthesis Methods
Research has also focused on the synthesis methods for related compounds, such as the Fe-catalyzed synthesis of flunarizine and its isomers, providing a basis for the efficient production of this class of compounds. Such methodologies are crucial for facilitating further pharmacological studies and applications (Shakhmaev et al., 2016).
Imaging Agents for Cancer
Studies have developed novel radiopharmaceuticals, such as [18F]DASA-23, for non-invasive measurement of pyruvate kinase M2 levels by positron emission tomography (PET), a key enzyme in cancer metabolism. This imaging agent has demonstrated promise in delineating low-grade and high-grade glioma, offering a non-invasive tool for cancer diagnosis and monitoring (Patel et al., 2019).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O3S/c15-13-3-1-2-4-14(13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERJCROLTQNHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2663253.png)
![Ethyl 3,6-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2663254.png)

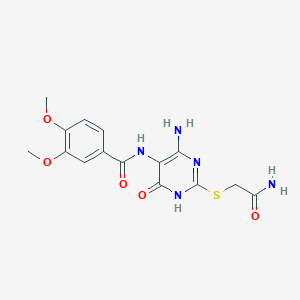
![Methyl 2-[[[5-bromo-2-[4-(phenylmethoxycarbonylamino)butanoylamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2663261.png)

![2,2,2-Trifluoroethyl N-[2-(dimethylamino)ethyl]carbamate;hydrochloride](/img/structure/B2663265.png)
